molecular formula C9H14N6O3S B14444537 2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate CAS No. 73029-87-5

2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate

Cat. No.: B14444537
CAS No.: 73029-87-5
M. Wt: 286.31 g/mol
InChI Key: KUWSRUPFNHGQAR-UHFFFAOYSA-N
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Description

2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate is a complex organic compound with significant potential in various scientific fields. This compound is part of the quinoxaline family, known for its diverse biological and chemical properties. The structure of this compound includes a quinoxalinedione core, which is a bicyclic compound containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate typically involves the condensation of dimethyloxalate with o-phenylenediamine . This reaction forms the quinoxalinedione core, which can then be further modified to introduce the dihydrazone and methanesulfonate groups. The reaction conditions often require a solvent such as ethanol and a catalyst to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the quinoxalinedione core to dihydroquinoxaline.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the core structure

Scientific Research Applications

2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate involves its interaction with specific molecular targets. The quinoxalinedione core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxyquinoxaline: Shares the quinoxaline core but has hydroxyl groups instead of dihydrazone and methanesulfonate groups.

    Quinoxaline, 2,3-dihydroxy-: Another derivative with similar core structure but different functional groups.

Uniqueness

2,3-Quinoxalinedione, 1,4-dihydro-, dihydrazone, methanesulfonate is unique due to its specific functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications, distinguishing it from other quinoxaline derivatives.

Properties

CAS No.

73029-87-5

Molecular Formula

C9H14N6O3S

Molecular Weight

286.31 g/mol

IUPAC Name

(3-hydrazinylquinoxalin-2-yl)hydrazine;methanesulfonic acid

InChI

InChI=1S/C8H10N6.CH4O3S/c9-13-7-8(14-10)12-6-4-2-1-3-5(6)11-7;1-5(2,3)4/h1-4H,9-10H2,(H,11,13)(H,12,14);1H3,(H,2,3,4)

InChI Key

KUWSRUPFNHGQAR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC=C2C(=C1)N=C(C(=N2)NN)NN

Origin of Product

United States

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